(R)-Indoline-2-carboxylic Acid
Overview
Description
®-Indoline-2-carboxylic Acid is an organic compound that belongs to the class of indoline derivatives It is characterized by the presence of an indoline ring fused to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Indoline-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indole-2-carboxylic acid using a chiral catalyst to obtain the ®-enantiomer. Another approach involves the use of asymmetric hydrogenation of indole derivatives to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-Indoline-2-carboxylic Acid often employs large-scale catalytic processes to ensure high yield and purity. The use of chiral catalysts and optimized reaction conditions are crucial for the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
®-Indoline-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indoline-2-carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The indoline ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include indoline-2-carboxylates, indoline-2-alcohols, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-Indoline-2-carboxylic Acid is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, ®-Indoline-2-carboxylic Acid derivatives are explored for their therapeutic potential. These derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders, due to their ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the development of high-performance polymers and other industrial products.
Mechanism of Action
The mechanism of action of ®-Indoline-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic Acid: Similar in structure but lacks the chiral center.
Indoline-3-carboxylic Acid: Differing in the position of the carboxylic acid group.
Indoline-2-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
®-Indoline-2-carboxylic Acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for its interaction with biological targets and its use in asymmetric synthesis. The presence of the indoline ring fused to the carboxylic acid group also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2,3-dihydro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRXNRGSOJZINA-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346613 | |
Record name | (R)-Indoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98167-06-7 | |
Record name | Indoline-2-carboxylic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098167067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Indoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2,3-dihydro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLINE-2-CARBOXYLIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY9RZ2W7PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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